molecular formula C9H9N3O B3368762 3-Carbamoyl-7-methylimidazo(1,2-a)pyridine CAS No. 21801-90-1

3-Carbamoyl-7-methylimidazo(1,2-a)pyridine

Cat. No.: B3368762
CAS No.: 21801-90-1
M. Wt: 175.19 g/mol
InChI Key: HDGVBLVCNFALND-UHFFFAOYSA-N
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Description

3-Carbamoyl-7-methylimidazo(1,2-a)pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with a carbamoyl group at the 3-position and a methyl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbamoyl-7-methylimidazo(1,2-a)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization and functionalization steps .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 3-Carbamoyl-7-methylimidazo(1,2-a)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

3-Carbamoyl-7-methylimidazo(1,2-a)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Carbamoyl-7-methylimidazo(1,2-a)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
  • 7-Methylimidazo[1,2-a]pyridine

Comparison: 3-Carbamoyl-7-methylimidazo(1,2-a)pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other imidazo[1,2-a]pyridine derivatives. Its carbamoyl group at the 3-position and methyl group at the 7-position contribute to its unique chemical reactivity and biological properties .

Properties

IUPAC Name

7-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-2-3-12-7(9(10)13)5-11-8(12)4-6/h2-5H,1H3,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGVBLVCNFALND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21801-90-1
Record name 7-Methylimidazo[1,2-a]pyridine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21801-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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